![molecular formula C25H21N3 B2703630 1-(2,3-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-39-8](/img/structure/B2703630.png)
1-(2,3-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(2,3-Dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline nucleus. This structural framework is associated with diverse biological and material science applications, including anti-inflammatory, anticancer, and anti-angiogenic activities . The substituents at positions 1, 3, and 8—specifically the 2,3-dimethylphenyl, phenyl, and methyl groups—impart unique physicochemical properties, such as enhanced lipophilicity and steric bulk, which influence its interactions in biological systems or material matrices .
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-16-12-13-22-20(14-16)25-21(15-26-22)24(19-9-5-4-6-10-19)27-28(25)23-11-7-8-17(2)18(23)3/h4-15H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNUOBUMDLPMQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC(=C4C)C)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 1-(2,3-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Cyclization to Form the Quinoline Moiety: The pyrazole intermediate undergoes cyclization with an aromatic aldehyde or ketone in the presence of a catalyst such as p-toluenesulfonic acid.
Introduction of Substituents:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(2,3-Dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline moiety to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce additional functional groups onto the aromatic rings.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that pyrazoloquinolines exhibit significant anticancer properties. A study highlighted the synthesis of various derivatives of pyrazolo[4,3-c]quinolines, demonstrating their ability to inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have shown that derivatives of pyrazoloquinolines possess potent antibacterial and antifungal activities. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl rings can enhance efficacy against specific pathogens .
Fluorescence Sensing
1-(2,3-Dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been explored as a potential fluorescent sensor for detecting metal ions and small biomolecules. The incorporation of electron-withdrawing groups can significantly enhance its fluorescence properties, making it suitable for applications in bioimaging and environmental monitoring .
Organic Light Emitting Diodes (OLEDs)
The photophysical properties of pyrazoloquinolines make them suitable candidates for use in OLED technology. Research has demonstrated that these compounds can serve as efficient emitters due to their high photoluminescence quantum yields. The optimization of their electronic properties through chemical modification can lead to improved performance in OLED devices .
Photovoltaic Devices
Additionally, compounds like this compound are being investigated for their role in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy is being studied to enhance the efficiency of solar cells .
Synthesis and Characterization
A comprehensive study by Danel et al. (2022) reviewed over a century's worth of research on pyrazoloquinolines, detailing various synthesis methods such as Friedländer condensation and multicomponent reactions. This work emphasized the biological and photophysical properties relevant to drug development and sensor applications .
In a recent publication, the biological activity of synthesized pyrazoloquinoline derivatives was assessed using various in vitro assays. The results indicated promising anticancer activity against several cell lines, with IC50 values comparable to established chemotherapeutic agents .
Mécanisme D'action
The mechanism by which 1-(2,3-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Key Observations :
- Position 1 : Bulky aryl groups (e.g., 2,3-dimethylphenyl vs. 3-nitrophenyl) influence steric hindrance and π-π stacking .
- Position 8: Methyl (non-polar) vs. methoxy/ethoxy (polar) groups modulate electronic properties and solubility .
- Position 3 : Phenyl rings with electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) groups affect charge distribution .
Electronic and Material Properties
- Trifluoromethyl derivatives (e.g., 8-trifluoromethyl-1,3-diphenyl) exhibit higher HOMO/LUMO energies and ionization potentials, making them suitable for OLED applications .
Activité Biologique
1-(2,3-Dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, particularly focusing on anti-inflammatory and anticancer activities.
- Molecular Formula : C₁₈H₁₅N₃
- Molecular Weight : 363.5 g/mol
- CAS Number : 901267-39-8
Synthesis
The synthesis of pyrazoloquinoline derivatives typically involves multi-step reactions that include cyclization and substitution reactions. Variations in substituents can significantly influence the biological activity of the resulting compounds. For instance, the presence of electron-donating groups on the phenyl ring enhances anti-inflammatory properties by modulating nitric oxide (NO) production in inflammatory models .
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. The compound was evaluated for its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Key findings include:
- Inhibition of iNOS and COX-2 : The compound significantly inhibited inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory pathways .
- IC₅₀ Values : The IC₅₀ value for NO production inhibition was reported as approximately 0.39 μM for structurally related compounds, indicating strong activity against inflammation .
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been explored. Studies have indicated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : Compounds have been shown to cause G1 phase arrest in cancer cells, leading to reduced proliferation rates .
- Cytotoxicity : In vitro assays revealed cytotoxic effects with IC₅₀ values varying based on structural modifications; for instance, certain derivatives exhibited IC₅₀ values exceeding 40 μM without significant toxicity to normal cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazoloquinoline derivatives. Key observations include:
- Substituent Effects : The position and nature of substituents on the phenyl ring significantly affect both anti-inflammatory and anticancer activities. For example, para-substituted compounds generally showed enhanced activity compared to ortho or meta substitutions .
Compound | Substituent Position | IC₅₀ (μM) | Activity Type |
---|---|---|---|
2a | Para | 0.39 | Anti-inflammatory |
2b | Ortho | >10 | Anti-inflammatory |
2c | Meta | >10 | Anti-inflammatory |
Case Studies
Q & A
Q. What are the key synthetic routes for 1-(2,3-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?
The synthesis typically starts with 2,4-dichloroquinoline-3-carbonitrile as a precursor, followed by regioselective substitution at the 4-position with a primary amine. Subsequent cyclization with hydrazine derivatives forms the pyrazole ring. Key steps include:
- Substitution : Reacting 2,4-dichloroquinoline-3-carbonitrile with 2,3-dimethylaniline under reflux in ethanol (yield: 60–70%) .
- Cyclization : Treating the intermediate with methylhydrazine in acetic acid to form the pyrazoloquinoline core (yield: 50–55%).
Optimization of reaction temperature (80–100°C) and solvent polarity (e.g., DMF vs. ethanol) significantly impacts regioselectivity and purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and pyrazole NH (δ 10.2–10.8 ppm). Integration ratios confirm substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]+ at m/z 397.18).
- X-ray Crystallography : Resolves conformational ambiguities, such as the dihedral angle between the quinoline and pyrazole rings (e.g., 12.5° deviation in similar analogs) .
Q. What in vitro assays are used for preliminary pharmacological screening?
- Receptor Binding : Radioligand displacement assays (e.g., CB2 receptor affinity using [3H]-CP55,940) with IC50 values <100 nM indicate high selectivity .
- Enzymatic Inhibition : γ-Secretase inhibition (IC50) assessed via fluorescence-based assays using recombinant enzyme preparations .
- Cytotoxicity : MTT assays in HEK-293 or neuronal cell lines to rule out nonspecific toxicity at therapeutic concentrations .
Advanced Research Questions
Q. How do substituent modifications (e.g., methyl, phenyl groups) affect CB2 receptor selectivity?
Comparative studies show:
- 2,3-Dimethylphenyl at Position 1 : Enhances lipophilicity (logP 3.8) and CB2 binding (Ki = 15 nM vs. CB1 Ki = 1,200 nM) .
- 8-Methyl Group : Reduces metabolic clearance in microsomal assays (t1/2 > 60 min) by steric hindrance of cytochrome P450 oxidation.
- 3-Phenyl Substituent : Stabilizes the pyrazole ring conformation, improving receptor fit (ΔGbind = −9.2 kcal/mol in docking studies).
Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic Optimization : Adjusting logD (e.g., 2.5–3.5) via prodrug approaches (e.g., esterification of polar groups) improves brain permeability .
- Metabolite Identification : LC-MS/MS profiling in rodent plasma identifies active metabolites (e.g., hydroxylated derivatives) that contribute to efficacy .
- Dose Escalation Studies : Bridging in vitro IC50 values (e.g., 50 nM) to effective plasma concentrations (Cmax ≈ 1 µM) using PK/PD modeling .
Q. How can conflicting data on γ-secretase inhibition versus CB2 agonism be resolved?
Q. What analytical methods address batch-to-batch variability in synthetic products?
- HPLC-PDA : Purity >98% achieved using a C18 column (gradient: 30–70% acetonitrile in 20 min) with UV detection at 254 nm .
- Chiral SFC : Resolves enantiomeric impurities (e.g., <0.5% R-isomer) in compounds with stereocenters .
Key Research Gaps and Recommendations
- Mechanistic Elucidation : Use cryo-EM to resolve CB2-bound pyrazoloquinoline structures.
- Toxicology Profiling : Assess genotoxicity (Ames test) and cardiotoxicity (hERG inhibition) for preclinical candidates.
- Scalable Synthesis : Explore continuous-flow chemistry to improve reproducibility and reduce waste .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.